N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
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Overview
Description
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with bromine and chlorine atoms, as well as a trifluoroacetohydrazide group, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 5-bromo-3-chloropyrazine-2-carboxylic acid with trifluoroacetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Activation of the carboxylic acid: The carboxylic acid group is activated using trifluoroacetic anhydride to form an intermediate.
Hydrazide formation: The intermediate reacts with hydrazine hydrate to yield N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the hydrazide group.
Condensation Reactions: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Substitution: Products include derivatives with different substituents on the pyrazine ring.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Condensation: Hydrazones are the major products formed from condensation reactions.
Scientific Research Applications
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloropyrazin-2-amine: Shares the pyrazine ring with bromine and chlorine substitutions.
5-Bromo-2-chloropyridine: Similar halogenated heterocyclic compound.
N-(5-bromo-3-chloropyrazin-2-yl)acetamide: Another derivative with similar structural features.
Uniqueness
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide is unique due to the presence of the trifluoroacetohydrazide group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H3BrClF3N4O |
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Molecular Weight |
319.47 g/mol |
IUPAC Name |
N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C6H3BrClF3N4O/c7-2-1-12-4(3(8)13-2)14-15-5(16)6(9,10)11/h1H,(H,12,14)(H,15,16) |
InChI Key |
RGNZALQXJKIZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)NNC(=O)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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